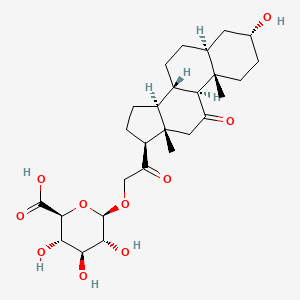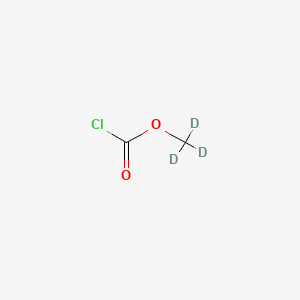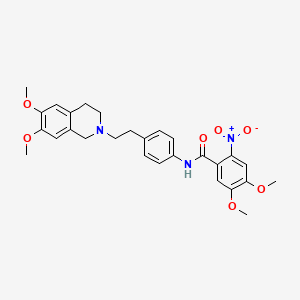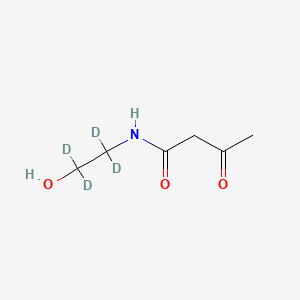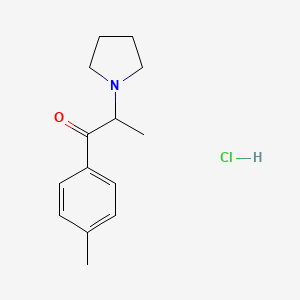
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(2-fluoroethoxy)phenyl)methanol” is a chemical compound with the CAS number 93613-03-7 . It has a molecular formula of C9H11FO2 and a molecular weight of 170.18 .
Molecular Structure Analysis
The molecular structure of “(4-(2-fluoroethoxy)phenyl)methanol” consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanol group through a 2-fluoroethoxy group .Scientific Research Applications
Radiotracer for Cholinergic Neurons : This compound has been used in the synthesis of [18F]fluoroethoxy-benzovesamicol, a new fluorine-18 labeled cholinergic neuron mapping agent for positron emission tomography (PET) (Mulholland et al., 1993).
Vesamicol Receptor Binding : It binds to a specific receptor, influencing acetylcholine active transport into synaptic vesicles. An analog of vesamicol displayed high-affinity binding to the receptor, indicating its potential for studying cholinergic neurotransmission (Rogers & Parsons, 1990).
D2 and D3 Receptor Activity : A series of compounds based on this chemical structure showed potent binding activity for D2 and D3 receptors, indicating its relevance in dopamine-related research (Dutta et al., 2002).
5-Hydroxytryptaminergic Activity : This compound has been studied for its conformational characteristics and electrostatic potentials, providing insights into 5-hydroxytryptamine (5-HT) receptor activation (Arvidsson et al., 1988).
Central 5-HT Receptor Agonists : Related 2-(alkylamino)tetralins have been evaluated as dopamine and 5-HT receptor agonists, contributing to the understanding of serotonin receptors (Arvidsson et al., 1984).
SPECT Agents for Cholinergic Neurons : Piperazine derivatives of vesamicol, which include modifications of this compound, have been synthesized for Single Photon Emission Computed Tomography (SPECT) imaging of cholinergic neurons (Bando et al., 2001).
properties
IUPAC Name |
(2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERQSYUBLZZNW-FGZHOGPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


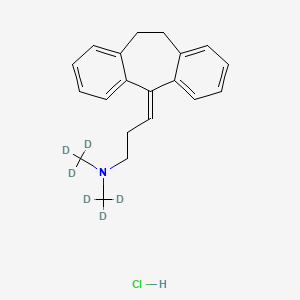
![4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-butyl-5-chloro-1,2-dihydro-](/img/no-structure.png)
